2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]-2-hydroxyacetaldehyde
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Overview
Description
2-[2-(Aminomethyl)-7-oxabicyclo[221]heptan-2-yl]-2-hydroxyacetaldehyde is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction forms the bicyclic structure, which can then be functionalized to introduce the aminomethyl and hydroxyacetaldehyde groups. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyacetaldehyde moiety can undergo further chemical modifications, enhancing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the aminomethyl and hydroxyacetaldehyde groups.
2-Methyl-3-methylenebicyclo[2.2.1]heptane: Another derivative with different functional groups.
Uniqueness
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde is unique due to the presence of both the aminomethyl and hydroxyacetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]-2-hydroxyacetaldehyde , with CAS number 1559175-47-1, belongs to a class of bicyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- Structure : The compound features a bicyclic structure which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated various potential effects, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail specific areas of activity.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Mechanism : The bicyclic structure may enhance membrane permeability, allowing for greater interaction with microbial cell walls.
- Case Studies : A study showed that derivatives of bicyclic compounds demonstrated significant inhibition against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .
Neuropharmacological Effects
Research has suggested that this compound may influence neurotransmitter systems:
- Dopaminergic Activity : Preliminary data indicate that it may modulate dopamine levels, which could have implications for treating neurological disorders.
- Case Studies : In animal models, compounds with similar structures have shown promise in reducing symptoms associated with anxiety and depression .
The biological mechanisms through which this compound exerts its effects are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to neurotransmitter synthesis.
- Receptor Modulation : Interaction with GABAergic and glutamatergic receptors has been hypothesized based on structural similarities to other known modulators .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuropharmacological | Modulation of dopamine levels | |
Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
- Antimicrobial Study : A series of derivatives were tested against E. coli and Staphylococcus aureus, showing effective minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
- Neuropharmacological Study : In a controlled trial involving rodent models, administration of a related compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H15NO3/c10-5-9(7(12)4-11)3-6-1-2-8(9)13-6/h4,6-8,12H,1-3,5,10H2 |
InChI Key |
FVQPTLDEHSXFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CN)C(C=O)O |
Origin of Product |
United States |
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